Cas no 1935862-19-3 ((Furan-2-yl)(1H-pyrazol-4-yl)methanol)
(Furan-2-yl)(1H-pyrazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- EN300-1116681
- 1935862-19-3
- (Furan-2-yl)(1H-pyrazol-4-yl)methanol
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- Inchi: 1S/C8H8N2O2/c11-8(6-4-9-10-5-6)7-2-1-3-12-7/h1-5,8,11H,(H,9,10)
- InChI Key: NDKMNAXCWHONDM-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(C1C=NNC=1)O
Computed Properties
- Exact Mass: 164.058577502g/mol
- Monoisotopic Mass: 164.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 62Ų
(Furan-2-yl)(1H-pyrazol-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1116681-0.05g |
(furan-2-yl)(1H-pyrazol-4-yl)methanol |
1935862-19-3 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1116681-0.1g |
(furan-2-yl)(1H-pyrazol-4-yl)methanol |
1935862-19-3 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1116681-0.25g |
(furan-2-yl)(1H-pyrazol-4-yl)methanol |
1935862-19-3 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1116681-0.5g |
(furan-2-yl)(1H-pyrazol-4-yl)methanol |
1935862-19-3 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1116681-1.0g |
(furan-2-yl)(1H-pyrazol-4-yl)methanol |
1935862-19-3 | 1g |
$1315.0 | 2023-05-24 | ||
| Enamine | EN300-1116681-2.5g |
(furan-2-yl)(1H-pyrazol-4-yl)methanol |
1935862-19-3 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1116681-5.0g |
(furan-2-yl)(1H-pyrazol-4-yl)methanol |
1935862-19-3 | 5g |
$3812.0 | 2023-05-24 | ||
| Enamine | EN300-1116681-10.0g |
(furan-2-yl)(1H-pyrazol-4-yl)methanol |
1935862-19-3 | 10g |
$5652.0 | 2023-05-24 | ||
| Enamine | EN300-1116681-1g |
(furan-2-yl)(1H-pyrazol-4-yl)methanol |
1935862-19-3 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1116681-5g |
(furan-2-yl)(1H-pyrazol-4-yl)methanol |
1935862-19-3 | 95% | 5g |
$2443.0 | 2023-10-27 |
(Furan-2-yl)(1H-pyrazol-4-yl)methanol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on (Furan-2-yl)(1H-pyrazol-4-yl)methanol
Exploring the Unique Properties and Applications of (Furan-2-yl)(1H-pyrazol-4-yl)methanol (CAS No. 1935862-19-3)
(Furan-2-yl)(1H-pyrazol-4-yl)methanol (CAS No. 1935862-19-3) is an intriguing heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This furan-pyrazole hybrid molecule combines two important pharmacophores, making it particularly valuable for drug discovery applications. The compound features a central methanol group bridging a furan-2-yl ring and a 1H-pyrazol-4-yl moiety, creating unique electronic and steric properties that researchers are actively exploring.
Recent studies highlight the growing importance of furan-pyrazole derivatives in medicinal chemistry, particularly as building blocks for kinase inhibitors and anti-inflammatory agents. The hydrogen bonding capability of the methanol group, combined with the aromatic character of both rings, allows this compound to participate in diverse molecular interactions. These properties make (Furan-2-yl)(1H-pyrazol-4-yl)methanol particularly interesting for researchers developing new small molecule therapeutics targeting protein-protein interactions.
The synthesis of CAS 1935862-19-3 typically involves multi-step organic reactions starting from commercially available furan and pyrazole precursors. Modern synthetic approaches often employ palladium-catalyzed cross-coupling or organometallic addition reactions to construct the molecular framework. Recent advancements in flow chemistry and microwave-assisted synthesis have improved the yield and purity of this compound, addressing common challenges in heterocyclic chemistry.
In material science applications, (Furan-2-yl)(1H-pyrazol-4-yl)methanol has shown promise as a precursor for functional polymers and coordination complexes. The compound's ability to act as a bidentate ligand through its oxygen and nitrogen atoms makes it valuable for creating novel metal-organic frameworks (MOFs). These applications align with current industry trends toward sustainable materials and green chemistry initiatives.
Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography. The hydrogen-bonding network observed in crystalline forms of (Furan-2-yl)(1H-pyrazol-4-yl)methanol has provided valuable insights into molecular packing behavior, which is crucial for pharmaceutical formulation development. Researchers are particularly interested in how these structural features influence the compound's solubility profile and bioavailability.
The commercial availability of CAS 1935862-19-3 has increased significantly in recent years, driven by growing demand from contract research organizations and academic laboratories. Suppliers typically offer this compound with >95% purity, with some specialized providers delivering chirally pure versions for asymmetric synthesis applications. Current market trends show particular interest in custom synthesis services for modified derivatives of this scaffold.
From a safety perspective, (Furan-2-yl)(1H-pyrazol-4-yl)methanol requires standard laboratory handling procedures for organic compounds. While not classified as highly hazardous, proper personal protective equipment should be used when handling the material, especially considering its potential for dust formation. Material safety data sheets (MSDS) provide specific guidance on storage conditions, typically recommending protection from moisture and light to maintain stability.
Future research directions for this compound include exploration of its biological activity profile and potential as a pharmacophore in drug design. Computational chemistry studies using molecular docking and QSAR modeling are helping predict its interactions with biological targets. Additionally, its application in catalysis and as a building block for advanced materials continues to be an active area of investigation in both industrial and academic settings.
The unique structural features of (Furan-2-yl)(1H-pyrazol-4-yl)methanol make it a versatile intermediate with applications spanning from medicinal chemistry to functional materials. As research into heterocyclic compounds continues to expand, this particular molecule serves as an excellent example of how combining simple aromatic systems can yield compounds with valuable and diverse properties. The growing body of literature referencing CAS 1935862-19-3 suggests its importance will only increase in coming years across multiple scientific disciplines.
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